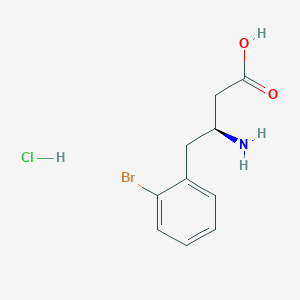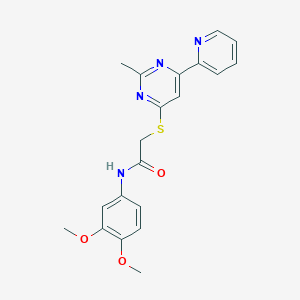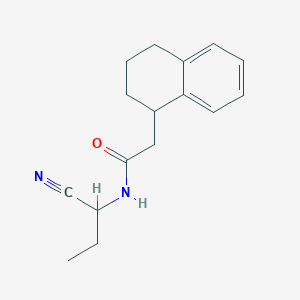
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine, also known as DBF, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DBF is a chiral compound, meaning it has two enantiomers, (R)-DBF and (S)-DBF, with (R)-DBF being the biologically active form.
Mécanisme D'action
The exact mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine is not fully understood, but it is believed to act on multiple neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, and to activate the extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
In addition to its neuroprotective, antidepressant, and anti-addiction effects, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been found to have other biochemical and physiological effects. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to increase mitochondrial function and reduce oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been found to increase levels of the antioxidant glutathione and to reduce levels of inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine in lab experiments is its specificity for the (R)-enantiomer. This allows researchers to study the effects of the biologically active form of the compound without interference from the inactive (S)-enantiomer. However, one limitation of using (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine and to identify other potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine in humans.
Méthodes De Synthèse
The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine involves the reaction of 2,3-dihydrobenzofuran with (R)-2-chloropropionic acid in the presence of a base such as sodium hydroxide. This reaction yields (R)-2-(2,3-dihydro-1-benzofuran-3-yl)propanoic acid, which is then converted to (R)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-amine through reductive amination with a reducing agent such as sodium cyanoborohydride.
Applications De Recherche Scientifique
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, antidepressant effects, and anti-addiction effects. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been found to have antidepressant effects in animal models of depression and to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXIEDBVNSVBQN-PEHGTWAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)
![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)
![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)



